8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in the repair of DNA damage and the maintenance of genomic stability.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the DNA repair process, potentially leading to cell death in certain contexts.
Biochemical Pathways
Given its target, it is likely involved in theDNA repair pathway . The inhibition of Poly [ADP-ribose] polymerase 1 could disrupt this pathway, leading to downstream effects such as genomic instability and cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential to disrupt DNA repair processes. This could lead to genomic instability and, in certain contexts, cell death .
Biological Activity
The compound 8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research on its biological activity, focusing on pharmacological effects, mechanisms of action, and therapeutic applications.
Structural Overview
The structure of the compound features:
- A fluorophenyl group which may enhance lipophilicity and receptor binding.
- A phenylpropyl side chain that can influence pharmacokinetic properties.
- An imidazo[2,1-f]purine core that is characteristic of several bioactive compounds.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a related compound demonstrated:
- Inhibition of PARP1 and PARP2 enzyme activity with Ki values of 1.2 nM and 0.87 nM respectively.
- Effective suppression of cancer cell proliferation in BRCA1/2 mutant cell lines with EC50 values as low as 0.3 nM (MX-1) and 5 nM (Capan-1) .
The biological activity of the compound may be linked to its ability to:
- Inhibit Poly(ADP-ribose) polymerase (PARP) : This enzyme plays a crucial role in DNA repair pathways. Inhibition can lead to increased DNA damage in cancer cells, particularly those with defective homologous recombination repair mechanisms.
- Modulate signaling pathways : Compounds of this class may interact with various receptors or enzymes involved in cell signaling and proliferation.
Pharmacokinetics
The pharmacokinetic profile is essential for assessing the therapeutic potential of the compound:
- Oral Bioavailability : The compound is reported to have favorable oral bioavailability, which is critical for patient compliance in therapeutic settings.
- Half-life and Metabolism : Detailed studies are needed to elucidate its half-life and metabolic pathways to predict its behavior in vivo.
Case Studies and Experimental Findings
Several studies have highlighted the potential applications of similar compounds:
- A study on tetrahydropyridophthlazinones showed promising results in cancer models, suggesting that structural analogs may also exhibit significant antitumor properties .
- Research on derivatives with similar substituents demonstrated effective inhibition of tumor growth in xenograft models when administered alone or in combination with established chemotherapeutics like temozolomide and cisplatin.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to others, a comparative analysis table is presented below:
Compound Name | Target Enzyme | Ki (nM) | EC50 (nM) | Notes |
---|---|---|---|---|
This compound | PARP1 | TBD | TBD | Potential antitumor activity |
Talazoparib (BMN 673) | PARP1/2 | 1.2 / 0.87 | 0.3 / 5 | High potency against BRCA mutant tumors |
Other Tetrahydropyridophthlazinones | PARP1/2 | TBD | TBD | Similar structural features |
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)29(23(26)31)13-5-8-16-6-3-2-4-7-16)28-15-14-27(22(28)25-20)18-11-9-17(24)10-12-18/h2-4,6-7,9-12H,5,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREFUWSKMHZLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.